

An In-Depth Technical Guide to Phenanthrene-9-Carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Phenanthrene-9-carbaldehyde**

Cat. No.: **B133539**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **phenanthrene-9-carbaldehyde**, a versatile polycyclic aromatic hydrocarbon derivative. It delves into its synthesis, purification, and characterization, offering practical insights and detailed protocols for laboratory applications. Furthermore, it explores the compound's significance as a building block in the development of fluorescent probes and its potential in medicinal chemistry.

Molecular and Physicochemical Profile

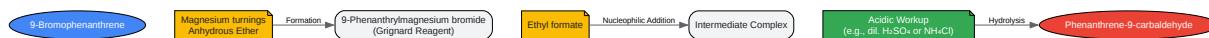
Phenanthrene-9-carbaldehyde, also known as 9-formylphenanthrene, is a light yellow crystalline powder.^[1]^[2] Its core structure consists of a phenanthrene backbone with a formyl group at the 9-position. This unique arrangement of a polycyclic aromatic system and a reactive aldehyde functional group dictates its distinct physical and chemical characteristics.

Structural Representation

The molecular structure of **phenanthrene-9-carbaldehyde** is depicted below. The numbering of the phenanthrene ring system is crucial for understanding its reactivity and spectroscopic properties.

Caption: Molecular structure of **phenanthrene-9-carbaldehyde**.

Physicochemical Data Summary


The key physical and chemical properties of **phenanthrene-9-carbaldehyde** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O	[1][3][4]
Molecular Weight	206.24 g/mol	[1][3][4]
Appearance	Light yellow crystal or crystalline powder	[1][2]
Melting Point	100-103 °C	[1][2][5]
Boiling Point	160-170 °C at 1 Torr	[1][2]
Solubility	Soluble in acetone, dichloromethane, methanol, ethanol, and ether; Insoluble in water	[1][2][6]
CAS Number	4707-71-5	[4]

Synthesis and Purification

The synthesis of **phenanthrene-9-carbaldehyde** can be achieved through various methods. A common and effective laboratory-scale preparation involves the Grignard reaction, which is detailed below. The choice of this method is based on its relatively high yield and the commercial availability of the starting materials.

Synthetic Workflow: Grignard Reaction

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **phenanthrene-9-carbaldehyde** via Grignard reaction.

Detailed Experimental Protocol: Synthesis

This protocol is an adaptation of established methods for the preparation of **phenanthrene-9-carbaldehyde**.^[7]

Materials:

- 9-Bromophenanthrene
- Magnesium turnings
- Anhydrous diethyl ether
- Iodine crystal (as initiator)
- Ethyl formate
- 25% Sulfuric acid
- Sodium bisulfite
- Benzene
- Ethanol
- Glacial acetic acid

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings.
 - Add a small crystal of iodine and a few milliliters of a solution of 9-bromophenanthrene in anhydrous ether to initiate the reaction.
 - Once the reaction starts, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, continue stirring until most of the magnesium has reacted.
- Reaction with Ethyl Formate:
 - Cool the Grignard reagent in an ice bath.
 - Add a solution of ethyl formate in anhydrous ether dropwise with vigorous stirring.
 - After the addition, allow the mixture to stir at room temperature for several hours or overnight.
- Hydrolysis and Workup:
 - Carefully pour the reaction mixture into a beaker containing ice and 25% sulfuric acid.
 - Separate the organic layer and extract the aqueous layer with ether.
 - Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
- Purification via Bisulfite Adduct:
 - Remove the solvent under reduced pressure.
 - Dissolve the crude product in benzene and add a concentrated solution of sodium bisulfite in water.
 - Stir the mixture vigorously for several hours to form the bisulfite addition product, which will precipitate.
 - Filter the solid adduct and wash it with benzene.
 - Decompose the adduct by treating it with a sodium carbonate solution and extract the liberated aldehyde with ether.
- Final Purification:
 - Dry the ethereal solution, remove the solvent, and purify the crude **phenanthrene-9-carbaldehyde** by recrystallization from glacial acetic acid followed by ethanol to yield a pale yellow powder.[\[2\]](#)[\[7\]](#) Sublimation can also be employed for further purification.[\[2\]](#)

Self-Validation: The purity of the final product should be assessed by measuring its melting point, which should be in the range of 100-103 °C.[\[5\]](#) Further confirmation of identity and purity can be obtained through spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Chemical Reactivity and Applications

The chemistry of **phenanthrene-9-carbaldehyde** is dominated by the reactivity of the aldehyde group and the aromatic phenanthrene core.

Reactions of the Aldehyde Group

The formyl group undergoes typical aldehyde reactions, including:

- Oxidation: It can be oxidized to the corresponding phenanthrene-9-carboxylic acid.[\[8\]](#)
- Reduction: Reduction yields 9-hydroxymethylphenanthrene.
- Wittig Reaction: Reaction with phosphorus ylides provides a route to vinylphenanthrene derivatives.
- Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases, which are often fluorescent.[\[9\]](#)

Reactions of the Aromatic Ring

The phenanthrene ring system can undergo electrophilic substitution reactions, although the conditions are generally harsher than for benzene. The 9 and 10 positions are the most reactive.[\[10\]](#)

Applications in Research and Development

Phenanthrene-9-carbaldehyde is a valuable intermediate in organic synthesis.[\[1\]](#) Its primary application lies in the synthesis of fluorescent probes and dyes.[\[2\]](#)[\[6\]](#) The phenanthrene moiety provides a rigid, planar, and fluorescent core, while the aldehyde group offers a convenient handle for further chemical modifications. This allows for the design of molecules that can be used to label and visualize biological molecules and processes. Its derivatives are also explored in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of **phenanthrene-9-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenanthrene ring and a distinct downfield singlet for the aldehydic proton.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and a characteristic resonance for the carbonyl carbon of the aldehyde group at a lower field.[4]

Infrared (IR) Spectroscopy

The IR spectrum of **phenanthrene-9-carbaldehyde** is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1700 cm^{-1} .[4][11] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 206$).[4][12][13] Fragmentation patterns can provide further structural information.

Safety and Handling

Phenanthrene-9-carbaldehyde is classified as harmful if swallowed and can cause skin and eye irritation.[14][15] It is also sensitive to air and light.[1][6]

Handling Precautions:

- Work in a well-ventilated area, preferably in a fume hood.[1]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.[1][15]

- Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light and oxidizing agents.[2][6]

First Aid Measures:

- In case of skin contact: Wash with soap and plenty of water.[15]
- In case of eye contact: Rinse cautiously with water for several minutes.[15]
- If swallowed: Rinse mouth and seek immediate medical attention.[14][16]
- If inhaled: Move the person to fresh air.[15]

Conclusion

Phenanthrene-9-carbaldehyde is a key chemical intermediate with a rich and versatile chemistry. Its unique combination of a polycyclic aromatic hydrocarbon and an aldehyde functional group makes it a valuable building block in various fields, particularly in the design of fluorescent materials. A thorough understanding of its physical and chemical properties, along with safe handling practices, is essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. PHENANTHRENE-9-CARBOXALDEHYDE CAS#: 4707-71-5 [m.chemicalbook.com]
- 3. Phenanthrene-9-carboxaldehyde (CAS 4707-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Phenanthrene-9-carbaldehyde | C15H10O | CID 78437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Phenanthrenecarboxaldehyde 97 4707-71-5 [sigmaaldrich.com]
- 6. Phenanthrene-9-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 9-Phenanthrenecarboxylic acid | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 9-Phenanthrenecarboxaldehyde 97 4707-71-5 [sigmaaldrich.com]
- 10. Phenanthrene - Wikipedia [en.wikipedia.org]
- 11. spectrabase.com [spectrabase.com]
- 12. Phenanthrene-9-carboxaldehyde [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. fishersci.ca [fishersci.ca]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Phenanthrene-9-Carbaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133539#physical-and-chemical-properties-of-phenanthrene-9-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com